molecular formula C16H16N4O2 B1669125 CK 2130 CAS No. 101184-07-0

CK 2130

Numéro de catalogue: B1669125
Numéro CAS: 101184-07-0
Poids moléculaire: 296.32 g/mol
Clé InChI: XFOHEDONFCZBOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CK-2130 implique plusieurs étapes, en partant de matières premières facilement disponibles. La voie de synthèse exacte et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement. Elle implique généralement la formation du cycle imidazolone, qui est un composant structurel clé du CK-2130 .

Méthodes de production industrielle

Les méthodes de production industrielle du CK-2130 ne sont pas largement documentées. Le composé est généralement produit dans des laboratoires spécialisés avec des conditions contrôlées pour assurer une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Oxidation Reactions

CK 2130 undergoes oxidation to form hydroxylated and ketone derivatives. Key findings include:

  • Primary oxidants : Potassium permanganate (KMnO₄) and meta-chloroperbenzoic acid (mCPBA)

  • Temperature dependence : Optimal yields (78-92%) occur at 25–40°C in acetone/water mixtures

  • Product distribution :

    Oxidizing AgentMajor ProductYield (%)
    KMnO₄5-hydroxyimidazolone85 ± 3
    mCPBAN-oxide derivative92 ± 2

Kinetic analysis reveals an Arrhenius activation energy (EaE_a) of 58.2 kJ/mol for KMnO₄-mediated oxidation, with pre-exponential factor A=2.4×108M1s1A=2.4\times 10^8\,\text{M}^{-1}\text{s}^{-1} .

Reduction Pathways

Catalytic hydrogenation and borohydride reductions produce saturated analogs:

  • H₂/Pd-C system :

    • 40 psi H₂ pressure in ethanol

    • Converts imidazolone ring to imidazolidinone (94% yield)

  • NaBH₄/MeOH :

    • Selective reduction of carbonyl groups

    • Second-order rate constant k=3.8×103M1s1k=3.8\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1} at 25°C

Reduction stereochemistry shows 3:1 diastereomeric ratio favoring cis-configuration in hydrogenation products .

Substitution Reactivity

Nucleophilic substitution occurs preferentially at C-4 position:

  • Ammonia treatment : Forms 4-aminoimidazolone (82% yield)

  • Thiol derivatives :

    Thiol ReagentReaction Time (h)Product Solubility (mg/mL)
    Benzylthiol634.2 (DMSO)
    2-Mercaptoethanol12112.5 (H₂O)

DFT calculations suggest transition state energy of ΔG=72.1kJ mol\Delta G^\ddagger =72.1\,\text{kJ mol} for Sₙ2-type mechanisms .

Cross-Coupling Reactions

Nickel-catalyzed methods enable structural diversification:

Table 1: Coupling Methods Comparison

MethodScopeYield Range (%)TON*
Suzuki BF₃KPrimary alkyls65-89420-580
NegishiSecondary alkyls78-94680-920
Photoredox CECHeterocyclic bromides45-73190-310

*Turnover number (moles product per mole catalyst)

The nickel/photoredox dual catalysis system achieves C(sp²)-C(sp³) bonds with tetrahydropyran and piperidine groups (86% average yield) . Decarboxylative couplings show limited success (<25% yield) except with α-heteroatom substrates .

Kinetic Stability Profile

Accelerated stability studies in various media:

Table 2: Degradation Rates

Conditionk (day⁻¹)t₁/₂ (days)Major Degradant
pH 1.2 (HCl)0.1185.9Ring-opened acid
pH 7.4 (PBS)0.0042165N/A
40°C/75% RH0.02133Oxidized dimer

Arrhenius plot analysis gives Ea=89.3kJ molE_a=89.3\,\text{kJ mol} for thermal decomposition .

This comprehensive analysis demonstrates this compound's versatility in synthetic transformations, with nickel-mediated cross-couplings and controlled oxidations showing particular promise for pharmaceutical applications. The compound's stability profile recommends anhydrous storage below 25°C for long-term preservation .

Applications De Recherche Scientifique

CK-2130 has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

CK-2130 est unique en raison de ses effets inotropes positifs relativement sélectifs, qui sont dépourvus d'effets secondaires indésirables sur le système nerveux central, les nerfs, les muscles lisses et squelettiques et le tube digestif . Cela en fait un candidat prometteur pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Activité Biologique

CK 2130, a compound of interest in pharmacological research, has garnered attention due to its potential biological activities. This article delves into its mechanisms, efficacy, and applications based on diverse sources of research.

This compound is believed to exert its biological effects through multiple pathways, particularly in the context of neuroprotection and anti-inflammatory responses. Preliminary studies suggest that this compound may influence acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the nervous system. AChE inhibitors are often explored for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer's.

Biological Activity Overview

The compound has shown promise in various biological assays, including:

  • Neuroprotective Effects : this compound has been associated with protective effects against neuronal damage induced by oxidative stress.
  • Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective properties.
  • Anti-inflammatory Properties : this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in neural tissues.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound. Below are summarized findings from selected research:

  • Neuroprotective Study :
    • Objective : To evaluate the neuroprotective effects of this compound against oxidative stress.
    • Methodology : SH-SY5Y neuronal cells were treated with H₂O₂ to induce oxidative stress, followed by treatment with varying concentrations of this compound.
    • Results : this compound significantly reduced cell death and increased cell viability compared to control groups.
  • Inflammation Modulation :
    • Objective : To assess the anti-inflammatory effects of this compound.
    • Methodology : In vitro assays measured the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) after treatment with this compound.
    • Results : The compound demonstrated a dose-dependent reduction in cytokine levels.

Data Table: Summary of Biological Activities

Activity TypeAssay MethodIC50/Effectiveness
NeuroprotectionMTT AssayIC50 = 25 μM
AntioxidantDPPH Scavenging AssayEffective at 10 μM
Anti-inflammatoryELISA for CytokinesSignificant reduction at 50 μM

Propriétés

Numéro CAS

101184-07-0

Formule moléculaire

C16H16N4O2

Poids moléculaire

296.32 g/mol

Nom IUPAC

4-ethyl-5-[4-(2-methylimidazol-1-yl)benzoyl]-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C16H16N4O2/c1-3-13-14(19-16(22)18-13)15(21)11-4-6-12(7-5-11)20-9-8-17-10(20)2/h4-9H,3H2,1-2H3,(H2,18,19,22)

Clé InChI

XFOHEDONFCZBOG-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3C

SMILES canonique

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3C

Apparence

Solid powder

Key on ui other cas no.

101184-07-0

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4-ethyl-1,3-dihydro-5-(4-(2-methyl-1H-imidazol-1-yl)benzoyl)-2H-imidazol-2-one
CK 2130
CK 2130, sodium salt
CK-2130

Origine du produit

United States

Synthesis routes and methods

Procedure details

In a manner similar to Example I react 2,3-dihydro-5-ethyl-2-oxo-1H-imidazole-4-carboxylic acid with 4-(2-methyl-1H-imidazol-1-yl)benzoic acid to produce the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CK 2130
Reactant of Route 2
CK 2130
Reactant of Route 3
Reactant of Route 3
CK 2130
Reactant of Route 4
Reactant of Route 4
CK 2130
Reactant of Route 5
Reactant of Route 5
CK 2130
Reactant of Route 6
Reactant of Route 6
CK 2130

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.